LUF6283

描述

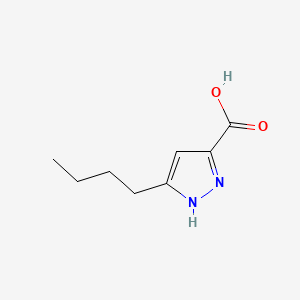

Structure

3D Structure

属性

IUPAC Name |

5-butyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-2-3-4-6-5-7(8(11)12)10-9-6/h5H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJTXSGLJNBAMJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501288719 | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92933-48-7 | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92933-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Butyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501288719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pyrazole Heterocycle: a Privileged Scaffold in Chemistry and Biology

The pyrazole (B372694) ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and organic synthesis. nih.govscbt.com This structural motif is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. scbt.comglobalresearchonline.net The metabolic stability of the pyrazole nucleus makes it an attractive component in the design of therapeutic agents. guidetopharmacology.org Consequently, pyrazole derivatives have been successfully incorporated into numerous commercially available drugs, highlighting their importance in the pharmaceutical industry. guidetopharmacology.org The versatility of the pyrazole ring allows for diverse substitutions, enabling chemists to fine-tune the pharmacological profiles of new molecular entities. nih.gov

The Carboxylic Acid Functionality: Enhancing Molecular Interactions

The incorporation of a carboxylic acid group onto a pyrazole (B372694) structure introduces a key functional handle that can profoundly influence a molecule's biological activity. Carboxylic acids are known to participate in various intermolecular interactions, such as hydrogen bonding and ionic interactions, which are crucial for the binding of a ligand to its biological target. dergipark.org.tr In the context of pyrazole derivatives, the carboxylic acid moiety has been shown to be essential for the activity of certain compounds, including their ability to act as agonists for specific receptors. nih.gov For instance, in the case of G protein-coupled receptors (GPCRs), the carboxylate group can mimic the interaction of endogenous ligands, leading to receptor activation. The strategic placement of a carboxylic acid on the pyrazole scaffold is, therefore, a key design element in the development of new bioactive molecules. dergipark.org.tr

Focused Research on 5 Butyl 1h Pyrazole 3 Carboxylic Acid: a Case Study in Receptor Agonism

Comprehensive Analysis of Synthetic Pathways towards the 5-Butyl-1H-pyrazole-3-carboxylic Acid Scaffold

The primary and most established route for synthesizing the 5-Butyl-1H-pyrazole-3-carboxylic acid scaffold is through a sequence involving the preparation of a key β-ketoester precursor, followed by a classical cyclocondensation reaction and subsequent hydrolysis.

Cyclocondensation Reactions for Pyrazole Ring Formation

The cornerstone of pyrazole synthesis is the Knorr pyrazole synthesis, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgresearchgate.net For the target molecule, this involves the reaction of a specifically chosen β-ketoester with hydrazine hydrate (B1144303). The initial product of this reaction is the ethyl ester of the target acid, namely Ethyl 5-butyl-1H-pyrazole-3-carboxylate. nih.gov This reaction proceeds by the nucleophilic attack of hydrazine on the two carbonyl groups of the β-ketoester, followed by dehydration to form the aromatic pyrazole ring.

The reaction is typically carried out in a protic solvent such as ethanol (B145695) or acetic acid. The presence of an acid catalyst can facilitate the dehydration step, leading to higher yields of the pyrazole product.

Regioselective Functionalization and Substituent Introduction

A critical challenge in the synthesis of asymmetrically substituted pyrazoles from unsymmetrical 1,3-dicarbonyls is controlling the regioselectivity. The reaction between ethyl 3-oxoheptanoate and hydrazine can theoretically yield two different regioisomers: ethyl 5-butyl-1H-pyrazole-3-carboxylate and ethyl 3-butyl-1H-pyrazole-5-carboxylate.

The outcome of the reaction is highly dependent on the reaction conditions, particularly the pH. In acidic media, the reaction tends to be highly regioselective. The initial step involves the reaction of the more nucleophilic nitrogen atom of hydrazine with the more electrophilic ketone carbonyl group of the β-ketoester. The subsequent cyclization and dehydration lead predominantly to the formation of the desired 5-substituted pyrazole-3-carboxylate isomer. acs.org This selectivity is crucial for ensuring the correct placement of the butyl group at the C5 position of the pyrazole ring.

Strategic Incorporation of the Butyl Side Chain

The butyl side chain is introduced into the molecule through the choice of the 1,3-dicarbonyl starting material. The key precursor for this synthesis is ethyl 3-oxoheptanoate . This β-ketoester contains the necessary carbon framework: the heptanoyl chain provides the butyl group and an adjacent ketone, while the ethyl ester group serves as the precursor to the carboxylic acid.

Ethyl 3-oxoheptanoate can be synthesized via a Claisen condensation reaction between ethyl pentanoate and ethyl acetate, using a strong base like sodium ethoxide. This reaction forms the carbon-carbon bond necessary to create the 1,3-dicarbonyl system.

Table 1: Synthesis of Ethyl 3-oxoheptanoate (Precursor)

| Reactant 1 | Reactant 2 | Base | Reaction Type | Product |

|---|---|---|---|---|

| Ethyl pentanoate | Ethyl acetate | Sodium ethoxide (NaOEt) | Claisen Condensation | Ethyl 3-oxoheptanoate |

Carboxylic Acid Group Formation and Modification

The direct product of the cyclocondensation reaction is an ester, which must be converted to the final carboxylic acid. This transformation is reliably achieved through saponification, which is the hydrolysis of the ester under basic conditions. researchgate.netnih.gov

The ethyl 5-butyl-1H-pyrazole-3-carboxylate is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), typically in a mixture of water and an alcohol like ethanol to ensure solubility. The mixture is heated to drive the reaction to completion. Following the hydrolysis, the resulting carboxylate salt is neutralized with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the final product, 5-Butyl-1H-pyrazole-3-carboxylic acid. google.com

Table 2: Synthesis and Hydrolysis of 5-Butyl-1H-pyrazole-3-carboxylic Acid

| Step | Starting Material | Reagents | Key Conditions | Intermediate/Product |

|---|---|---|---|---|

| 1. Cyclocondensation | Ethyl 3-oxoheptanoate | Hydrazine Hydrate (N₂H₄·H₂O), Acetic Acid | Reflux | Ethyl 5-butyl-1H-pyrazole-3-carboxylate |

| 2. Hydrolysis | Ethyl 5-butyl-1H-pyrazole-3-carboxylate | 1. NaOH (aq) / EtOH 2. HCl (aq) | 1. Reflux 2. Acidification | 5-Butyl-1H-pyrazole-3-carboxylic acid |

Exploration of Alternative Synthetic Routes and Novel Method Development

While the classical Knorr synthesis is robust, modern methodologies aim to improve efficiency, reduce reaction times, and enhance the sustainability of the process.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of heterocyclic compounds like pyrazoles. researchgate.netdergipark.org.tr The application of microwave irradiation to the cyclocondensation of ethyl 3-oxoheptanoate and hydrazine hydrate can dramatically reduce the reaction time from hours to mere minutes. rsc.orgnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Cyclocondensation

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | Several hours | 5-20 minutes |

| Energy Consumption | Higher | Lower |

| Typical Yields | Good | Often higher |

| Reaction Conditions | Atmospheric reflux | Sealed vessel, controlled temperature and pressure |

Catalyst-Mediated Transformations

The synthesis of substituted pyrazoles, including the 5-butyl-3-carboxylic acid framework, has been significantly advanced through the use of catalysts that enhance efficiency, yield, and environmental compatibility. pharmacognosyjournal.net Green synthetic protocols often employ heterogeneous catalysts, which offer advantages such as straightforward recovery and reusability. pharmacognosyjournal.netbohrium.com

One prominent catalytic approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. jetir.org For the synthesis of 5-Butyl-1H-pyrazole-3-carboxylic acid, a suitable starting material would be a 2,4-dioxooctanoic acid derivative. The reaction can be catalyzed by acids, with greener alternatives like ammonium (B1175870) chloride gaining traction. jetir.org

Nano-catalysts, such as cobalt oxide or silica-functionalized materials, have also been employed in pyrazole synthesis. pharmacognosyjournal.netbohrium.com These catalysts can facilitate reactions under milder conditions, often with improved yields and shorter reaction times. For instance, a cobalt oxide-catalyzed coupling reaction between a suitable β-diketone and hydrazine hydrate, potentially under microwave irradiation, represents a modern and efficient route to the pyrazole core. pharmacognosyjournal.net

| Catalyst Type | Example Catalyst | Reaction | Advantages |

| Green Catalyst | Ammonium Chloride | Knorr pyrazole synthesis | Inexpensive, non-toxic, renewable solvent compatible. jetir.org |

| Nano-catalyst | Cobalt Oxide | Coupling of β-diketones and hydrazines | High yields, short reaction times, environmentally friendly. pharmacognosyjournal.net |

| Heterogeneous | Silica-supported catalysts | General pyrazole synthesis | Reusable, mild conditions, high yields. bohrium.com |

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for building molecular complexity with high atom economy and efficiency. researchgate.netlongdom.org The synthesis of highly functionalized pyrazoles is well-suited to MCR strategies.

A general MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, an active methylene (B1212753) compound (like malononitrile), and a hydrazine derivative. researchgate.net To construct the 5-Butyl-1H-pyrazole-3-carboxylic acid scaffold, a four-component reaction could be envisioned. This might involve hexanal (B45976) (to provide the butyl group), a pyruvate (B1213749) derivative (as the three-carbon backbone with the carboxylic acid precursor), a source of nitrogen like hydrazine, and an additional component to facilitate the cyclization. For example, the reaction of aldehydes, malononitrile, and phenylhydrazine (B124118) in the presence of a heterogeneous catalyst has been shown to produce highly functionalized pyrazole derivatives with excellent yields. researchgate.net

These one-pot syntheses often proceed through a cascade of reactions, such as Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration, to furnish the final pyrazole ring. nih.gov The choice of catalyst, such as nano-sized magnesium oxide or Preyssler-type heteropolyacids, can significantly influence the reaction's efficiency and yield under environmentally benign conditions like aqueous media. nih.gov

Derivatization of 5-Butyl-1H-pyrazole-3-carboxylic Acid for Structural Diversity

The structure of 5-Butyl-1H-pyrazole-3-carboxylic acid offers three primary points for diversification: the carboxylic acid group at the C3 position, the nitrogen atom at the N1 position, and the pyrazole ring itself, which can participate in further annulation reactions.

Esterification and Amidation Reactions

The carboxylic acid moiety is a versatile functional group for derivatization. Standard esterification procedures, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄), can convert the carboxylic acid to its corresponding ester. researchgate.net Alternatively, the acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol or amine to yield esters or amides, respectively. researchgate.netdergipark.org.tr

Condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct formation of amides from the carboxylic acid and an amine, avoiding the need for the acid chloride intermediate. nih.gov These reactions are crucial for creating libraries of compounds, for example, by coupling the pyrazole core to various amino acids or sulfonamides to explore their biological potential. nih.gov

| Reaction | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Amidation (via acid chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Amide |

| Amidation (direct) | Amine, Condensing Agent (e.g., DCC) | Amide |

N-Alkylation and N-Arylation Strategies

The N-H proton of the pyrazole ring is acidic and can be deprotonated with a base, allowing for subsequent reaction with an electrophile. This N-alkylation or N-arylation can lead to two regioisomeric products (N1 or N2 substitution), with the outcome often governed by steric and electronic factors. publish.csiro.ausemanticscholar.org For unsymmetrical pyrazoles, such as the title compound, the substituent at C5 (the butyl group) will sterically hinder the adjacent N1 position, often directing larger alkylating or arylating agents to the more accessible N2 position. publish.csiro.au

Classical N-alkylation methods involve the use of alkyl halides in the presence of a base like potassium carbonate or sodium hydride. researchgate.net More advanced, catalyst-mediated approaches have also been developed. For instance, Brønsted acids can catalyze the N-alkylation of pyrazoles using trichloroacetimidates as electrophiles, offering an alternative to methods requiring strong bases. semanticscholar.orgmdpi.com

N-arylation can be achieved through transition-metal-catalyzed cross-coupling reactions. Copper-catalyzed Ullmann-type reactions, using an aryl halide, a copper(I) source (e.g., CuI), a ligand (such as a diamine), and a base, are effective for coupling pyrazoles with various aryl groups. organic-chemistry.orgacs.org Similarly, cobalt-catalyzed directed C-H arylation of N-aryl pyrazoles demonstrates the utility of transition metals in functionalizing the pyrazole scaffold. nih.gov

Heterocyclic Ring Annulation and Fusion

The pyrazole ring can serve as a building block for the synthesis of more complex, fused heterocyclic systems. mdpi.com Polyfunctional pyrazoles, such as those derived from 5-aminopyrazoles, are key starting materials for creating fused systems like pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines. researchgate.netmdpi.com

For 5-Butyl-1H-pyrazole-3-carboxylic acid, the existing functional groups can be transformed to facilitate annulation. For instance, the carboxylic acid could be converted into an amino or hydrazide group, which could then participate in cyclization reactions with a suitable dielectrophile to form a new fused ring. The development of flow chemistry has also provided efficient methods for the synthesis of fused pyrazole scaffolds, offering advantages in terms of safety, scalability, and selectivity. nih.gov These fused systems are of significant interest due to their prevalence in pharmacologically active molecules. nih.gov

Advanced Methodologies for Structural Confirmation and Purity Assessment

The unambiguous structural characterization of 5-Butyl-1H-pyrazole-3-carboxylic acid and its derivatives is essential. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

¹H NMR provides information on the number of different types of protons and their connectivity. For N-unsubstituted pyrazoles, tautomerism can complicate spectra, but for N-alkylated derivatives, distinct signals for the pyrazole ring protons and the substituents can be clearly assigned. nih.gov NOESY experiments can be used to determine the regioselectivity of N-substitution by identifying through-space proximity between protons on the N-substituent and the pyrazole ring. nih.gov

¹³C NMR is used to determine the number of non-equivalent carbons and their chemical environment. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are sensitive to the substitution pattern and can help distinguish between isomers. nih.govcdnsciencepub.com

Mass Spectrometry (MS) , particularly high-resolution mass spectrometry (HRMS), is used to determine the exact molecular weight of a compound, which allows for the confirmation of its elemental composition. nih.gov

Infrared (IR) Spectroscopy is useful for identifying key functional groups. For the parent acid, characteristic absorptions for the O-H (broad) and C=O stretches of the carboxylic acid would be prominent. Upon conversion to an ester or amide, these signals would shift to reflect the new functional group. researchgate.net

Purity Assessment is typically performed using High-Performance Liquid Chromatography (HPLC) . This technique separates the target compound from impurities and starting materials, allowing for quantification of its purity. The development of a robust HPLC method is crucial for quality control in both research and industrial settings. google.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. While specific experimental NMR data for 5-Butyl-1H-pyrazole-3-carboxylic acid is not widely published, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the butyl chain, the pyrazole ring, and the carboxylic acid proton. The butyl group would present four signals: a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene group (CH₂), a quintet for the next methylene group, and a triplet for the methylene group attached to the pyrazole ring. The pyrazole ring itself has a single aromatic proton which would appear as a singlet. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift, and its position can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. Eight distinct signals are anticipated: four for the butyl chain carbons, three for the pyrazole ring carbons (C3, C4, and C5), and one for the carboxyl carbon. The carboxyl carbon is characteristically found at the most downfield position. Data for related substituted pyrazoles can provide reference points for the expected chemical shifts of the ring carbons. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Butyl-1H-pyrazole-3-carboxylic acid

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 165 - 175 |

| Pyrazole C3-COOH | - | - | 145 - 155 |

| Pyrazole C4-H | 6.5 - 7.0 | Singlet | 105 - 110 |

| Pyrazole C5-Butyl | - | - | 148 - 158 |

| Butyl CH₂ (alpha) | 2.6 - 2.8 | Triplet | 28 - 32 |

| Butyl CH₂ (beta) | 1.6 - 1.8 | Quintet | 30 - 34 |

| Butyl CH₂ (gamma) | 1.3 - 1.5 | Sextet | 22 - 26 |

| Butyl CH₃ (delta) | 0.9 - 1.0 | Triplet | 13 - 15 |

Infrared (IR) Spectroscopic Characterization

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-Butyl-1H-pyrazole-3-carboxylic acid, the IR spectrum would be dominated by characteristic bands for the carboxylic acid and the pyrazole ring.

The most prominent feature would be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. spectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid would appear as a strong, sharp peak typically between 1690-1760 cm⁻¹. guidetoimmunopharmacology.org Vibrations associated with the pyrazole ring, including C=N and C=C stretching, are expected in the 1400-1600 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the butyl group's sp³ hybridized carbons would be observed in the 2850-3000 cm⁻¹ range. Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid group would contribute to the fingerprint region of the spectrum. spectroscopyonline.com

Table 2: Expected Characteristic IR Absorption Bands for 5-Butyl-1H-pyrazole-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | 1690 - 1760 | Strong |

| Pyrazole Ring | C=C / C=N Stretch | 1400 - 1600 | Medium to Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium |

| Carboxylic Acid | O-H Bend | 900 - 960 | Medium, Broad |

Mass Spectrometric (MS) Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For 5-Butyl-1H-pyrazole-3-carboxylic acid, the molecular weight is 168.19 g/mol . chemicalbook.com

X-ray Crystallographic Studies

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of now, the crystal structure of 5-Butyl-1H-pyrazole-3-carboxylic acid has not been reported in publicly accessible databases.

A crystallographic study would reveal the precise geometry of the pyrazole ring and the conformation of the butyl chain. It would also elucidate the hydrogen-bonding network, which is expected to involve the carboxylic acid groups forming dimers, a common structural motif for carboxylic acids. nih.gov Such studies on related pyrazole-carboxylic acid compounds have provided valuable insights into their solid-state structures and packing arrangements. researchgate.net

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation, purification, and quantification of 5-Butyl-1H-pyrazole-3-carboxylic acid.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most probable method for the analysis of this compound due to its moderate polarity. A C18 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. The acidic nature of the compound means that controlling the pH of the mobile phase would be crucial for achieving good peak shape and retention. Detection could be accomplished using a UV detector, as the pyrazole ring is a chromophore.

Gas Chromatography (GC): Direct analysis by GC might be challenging due to the low volatility and potential for thermal degradation of the carboxylic acid. However, derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl or ethyl ester) would allow for successful GC analysis. This approach is often used for the quantification of carboxylic acids in complex matrices.

Systematic Investigation of Substituent Effects on Biological Activity Profiles

The biological activity of compounds based on the 5-Butyl-1H-pyrazole-3-carboxylic acid core is intricately influenced by the nature and position of various substituents. Modifications to the butyl group, substitutions at the N1-position of the pyrazole ring, and alterations to the carboxylic acid moiety all play crucial roles in modulating the interaction of these ligands with their biological targets.

Influence of Butyl Group Modifications on Potency and Selectivity

The alkyl substituent at the 5-position of the pyrazole ring has a profound impact on the potency of these compounds as nicotinic acid receptor agonists. Research has demonstrated that the length and nature of this alkyl chain are critical for optimal receptor binding and activation.

In a key study, 5-butyl-1H-pyrazole-3-carboxylic acid was identified as a potent partial agonist of the nicotinic acid receptor, exhibiting a Kᵢ value of 0.072 µM and an EC₅₀ value of 4.12 µM. nih.gov The intrinsic activity of this compound was found to be 75% relative to nicotinic acid. nih.gov A systematic exploration of the alkyl chain length at the 5-position revealed a clear trend in activity. The 5-propyl analog showed slightly lower affinity, with a Kᵢ value of approximately 0.15 µM and an EC₅₀ of around 6 µM, with an intrinsic activity of about 50%. nih.gov This suggests that an n-butyl group at this position is optimal for maximizing potency within this series of simple alkyl-substituted pyrazoles. Further modifications with aralkyl groups, such as a 3-chlorobenzyl substituent, resulted in a significant drop in intrinsic activity to 39%, highlighting the sensitivity of the receptor to the nature of the substituent at this position. nih.gov

| Compound | 5-Substituent | Kᵢ (µM) | EC₅₀ (µM) | Relative Intrinsic Activity (%) |

|---|---|---|---|---|

| 5-Propyl-1H-pyrazole-3-carboxylic acid | Propyl | ~0.15 | ~6 | ~50 |

| 5-Butyl-1H-pyrazole-3-carboxylic acid | Butyl | 0.072 | 4.12 | 75 |

| 5-(3-Chlorobenzyl)-1H-pyrazole-3-carboxylic acid | 3-Chlorobenzyl | - | - | 39 |

Impact of N1-Substitutions on Receptor Interactions

Substitution at the N1-position of the pyrazole ring is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of pyrazole-containing compounds. nih.gov While specific studies on N1-substituted 5-butyl-1H-pyrazole-3-carboxylic acid analogs as nicotinic acid receptor agonists are limited, general principles from related pyrazole series can provide valuable insights.

N-alkylation or N-arylation can influence the orientation of the molecule within the binding pocket, potentially leading to altered receptor interactions. nih.gov For instance, in a series of 3,5-diarylpyrazole hydroxamic acid derivatives, the introduction of lipophilic moieties at the N1-position, such as methyl or phenyl groups, resulted in a decrease in activity against meprin α and β compared to the unsubstituted analog. nih.gov This suggests that for certain targets, an unsubstituted N1-position is preferred for optimal activity. The introduction of substituents at the N1-position can also impact the pharmacokinetic properties of the compounds, such as their metabolic stability and membrane permeability. researchgate.net

Role of the Carboxylic Acid Moiety in Target Binding

The carboxylic acid group at the 3-position of the pyrazole ring is a critical pharmacophoric feature for the activity of these compounds as nicotinic acid receptor agonists. This acidic moiety is believed to play a crucial role in anchoring the ligand to the receptor through ionic interactions with positively charged amino acid residues, such as arginine, within the binding site. ijirss.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for 5-butyl-1H-pyrazole-3-carboxylic acid and its close analogs as nicotinic acid receptor agonists are not extensively reported in the literature, QSAR studies on broader classes of pyrazole derivatives have provided valuable insights for predictive design. shd-pub.org.rs

For instance, 2D and 3D-QSAR models have been developed for pyrazole derivatives targeting various enzymes and receptors. shd-pub.org.rs These models typically use a range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, to correlate with biological activity. The generated equations and contour maps from these studies can help in identifying the key structural features that are either favorable or detrimental to the desired activity. Such models can be instrumental in the rational design of new analogs with potentially improved potency and selectivity. shd-pub.org.rs

Pharmacophore Development and Ligand-Based Design Approaches

Pharmacophore modeling is another powerful computational tool that defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For nicotinic acid receptor agonists, the pharmacophore is generally understood to include a hydrogen bond acceptor and an anionic group, corresponding to the pyridine (B92270) nitrogen and the carboxylic acid of nicotinic acid, respectively. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are key strategies in drug discovery aimed at identifying novel chemical scaffolds with similar biological activity but potentially improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

In the context of the 5-butyl-1H-pyrazole-3-carboxylic acid core, both the pyrazole ring and the carboxylic acid moiety are amenable to such modifications. The pyrazole ring itself can be considered a bioisostere of other five- or six-membered heterocycles. cambridgemedchemconsulting.com For example, isoxazoles have also been investigated as nicotinic acid receptor agonists, demonstrating that alternative heterocyclic cores can be accommodated by the receptor. nih.gov

Conformational Analysis and its Relevance to Biological Recognition

The three-dimensional arrangement of a molecule, or its conformation, is a critical determinant of its interaction with biological macromolecules. For 5-Butyl-1H-pyrazole-3-carboxylic acid, the conformational landscape is primarily dictated by the interplay between the relatively rigid pyrazole-carboxylic acid core and the flexible 5-butyl substituent. Understanding the preferred spatial arrangements of this molecule is fundamental to elucidating the principles that govern its biological recognition and, consequently, its activity.

The pyrazole ring, being an aromatic heterocycle, is inherently planar. This planarity extends to the carboxylic acid group at the 3-position due to the delocalization of π-electrons. This rigid core structure provides a defined scaffold from which the 5-butyl group extends. The conformational flexibility of the molecule, therefore, largely arises from the rotation around the single bonds of the n-butyl chain.

While a specific crystal structure for 5-Butyl-1H-pyrazole-3-carboxylic acid is not extensively detailed in the literature, analysis of closely related structures, such as 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid, reveals that the pyrazole ring and the carboxylic acid group tend to be coplanar. This planarity is often stabilized by intermolecular hydrogen bonding interactions between the carboxylic acid moieties of adjacent molecules in the crystal lattice. It is reasonable to infer that 5-Butyl-1H-pyrazole-3-carboxylic acid would adopt a similar planar conformation for its core pyrazole-carboxylic acid fragment.

The relevance of this conformational arrangement to biological recognition is exemplified by the activity of 5-Butyl-1H-pyrazole-3-carboxylic acid at the nicotinic acid receptor. Studies have shown this compound to be a potent partial agonist at this G protein-coupled receptor. The table below summarizes key activity data for this compound.

| Compound | Target Receptor | Ki (μM) | EC50 (μM) | Relative Intrinsic Activity (%) |

| 5-Butyl-1H-pyrazole-3-carboxylic acid | Nicotinic Acid Receptor | 0.072 | 4.12 | 75 |

The affinity (indicated by the Ki value) and potency (indicated by the EC50 value) of 5-Butyl-1H-pyrazole-3-carboxylic acid are a direct consequence of its ability to adopt a conformation that is recognized by the receptor's binding site. The planar pyrazole-carboxylic acid core likely engages in specific hydrogen bonding and/or electrostatic interactions with polar amino acid residues in the receptor. Simultaneously, the flexible butyl group can orient itself to fit snugly into a non-polar, hydrophobic pocket. This dual interaction is a common principle in molecular design, where a molecule possesses distinct regions for anchoring to the target and for enhancing binding affinity through supplementary interactions.

In essence, the biological recognition of 5-Butyl-1H-pyrazole-3-carboxylic acid is a dynamic process. The molecule's preferred conformation in solution is likely a weighted average of several low-energy states. Upon approaching its biological target, an induced-fit mechanism may occur, where both the ligand and the protein undergo subtle conformational adjustments to achieve a thermodynamically favorable complex. The planarity of the pyrazole-carboxylic acid core provides a rigid anchor for this interaction, while the conformational pliability of the butyl chain allows for a fine-tuning of the fit within the binding site, ultimately dictating the compound's biological response.

Pharmacological and Biological Spectrum of 5 Butyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Antimicrobial Efficacy Investigations

The structural versatility of the pyrazole (B372694) ring has enabled the development of various derivatives with significant potential to combat microbial infections. Research has focused on assessing their activity against a range of pathogenic bacteria and fungi.

Derivatives of pyrazole-3-carboxylic acid have been shown to possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net A study involving 4-benzoyl-1-methyl-5-phenyl-1H-pyrazole-3-carboxylic acid and its derivatives revealed inhibitory effects against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. researchgate.net Similarly, another series of 1H-pyrazole-3-carboxylic acid derivatives demonstrated that specific compounds were effective inhibitors of bacterial growth. researchgate.net For instance, certain pyrazolo[3,4-d]pyridazine compounds derived from pyrazole carboxylic acid exhibited potent activity. researchgate.net

In one study, a newly synthesized 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, derived from a pyrazole carboxylic acid, showed selective activity against the Gram-positive bacteria Bacillus cereus and Micrococcus luteus, with MIC values of 32 µg/mL and 128 µg/mL, respectively. dergipark.org.tr Other research has highlighted imidazo-pyridine substituted pyrazole derivatives as broad-spectrum antibacterial agents, showing more potency than ciprofloxacin (B1669076) against several bacterial strains. nih.gov

| Compound Derivative | Bacterial Strain | Activity (MIC) | Source |

|---|---|---|---|

| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Bacillus cereus | 32 µg/mL | dergipark.org.tr |

| 6-nitro-3,4-diphenyl-2-(4-(trifluoromethyl)phenyl)-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one | Micrococcus luteus | 128 µg/mL | dergipark.org.tr |

| Trifluorophenyl-substituted pyrazole | S. aureus (including MRSA) | 0.39 µg/mL | nih.gov |

| Trifluorophenyl-substituted pyrazole | S. epidermidis | 1.56 µg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazole | Gram-positive & Gram-negative strains | <1 µg/mL (MBC) | nih.gov |

The investigation into pyrazole derivatives extends to their effectiveness against fungal pathogens. A series of pyrazole-3-carboxylic acid and pyrazole-3,4-dicarboxylic acid derivatives were assessed for their antifungal capabilities, with several molecules showing inhibitory effects against Candida parapsilosis, Candida tropicalis, and Candida glabrata strains. mdpi.com

One particular study focused on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, a derivative synthesized from thiosemicarbazide (B42300) and ethylbenzoylacetate. This compound demonstrated significant antifungal activity against Candida albicans and Candida tropicalis. nih.gov At a concentration of 1000 ppm, it completely eliminated all colonies of both fungal species. The minimum inhibitory concentration (MIC) was found to be 62.5 µg/mL for C. albicans and 125 µg/mL for C. tropicalis. nih.gov

Furthermore, novel pyrazole carboxamides have been synthesized and tested against various phytopathogenic fungi. Some of these compounds showed remarkable antifungal activity. For example, isoxazole (B147169) pyrazole carboxylate 7ai was particularly effective against Rhizoctonia solani, with an EC50 value of 0.37 μg/mL. researchgate.net

| Compound Derivative | Fungal Strain | Activity (MIC/EC50) | Source |

|---|---|---|---|

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 µg/mL (MIC) | nih.gov |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida tropicalis | 125 µg/mL (MIC) | nih.gov |

| Pyrazole-3-carboxylic acid derivatives | Candida spp. | Inhibitory effects noted | mdpi.com |

| Isoxazole pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 μg/mL (EC50) | researchgate.net |

The therapeutic potential of pyrazole derivatives also includes antiviral applications. Research has shown that certain pyrazole-based compounds can inhibit the replication of viruses such as the Hepatitis C Virus (HCV). A study on 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides identified them as a new class of HCV inhibitors. nih.gov Several compounds in this series inhibited the subgenomic HCV replicon of genotype 1b with EC50 values ranging from 5 to 8 μM. nih.gov The mechanism of action was linked to the suppression of cyclooxygenase-2 (COX-2). nih.gov More recently, nitrogen-containing heterocycles like pyrazoles have been recognized as promising antivirals against coronaviruses, with their activity often mediated by targeting the virus's main protease. nih.gov

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives have long been recognized for their anti-inflammatory and analgesic effects, with celecoxib (B62257) being a well-known example. mdpi.com A series of novel ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and evaluated for their anti-inflammatory activity. Among them, Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate showed significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov

Further studies on 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives demonstrated that several compounds exhibited potent analgesic and anti-inflammatory activities when compared to standard drugs like aspirin (B1665792) and indomethacin. researchgate.net The analgesic effects were evaluated using the p-benzoquinone-induced writhing test. researchgate.net The mechanism for the anti-inflammatory action of many pyrazole analogs is attributed to the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov For instance, a derivative with benzotiophenyl and carboxylic acid moieties inhibited COX-2 more effectively than celecoxib. nih.gov The combination of pyrazole derivatives with fragments of saturated carboxylic acids has also been shown to create compounds with significant antinociceptive (analgesic) activity. zsmu.edu.ua

Anticancer and Cytotoxic Activities

The development of pyrazole-based compounds as anticancer agents is an active area of research. nih.govnih.gov Various pyrazole-3(5)-carboxylic acid derivatives have been assessed for their cytotoxic potential against a range of cancer cell lines. researchgate.net In one study, derivatives of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid were tested against five human cancer cell lines, including HL-60 (leukemia), HeLa (cervical cancer), and MCF7 (breast cancer). researchgate.net Compounds that showed high anti-inflammatory activity also exhibited promising anticancer effects against some of the tested cell lines. researchgate.net

Another study on substituted coumarin (B35378) pyrazole carbaldehydes found that the synthesized compounds possessed appreciable cytotoxicity against A549 lung cancer cell lines. One compound, P-03, showed the most prominent anticancer activity with an IC50 of 13.5 mmol and was found to induce apoptosis and inhibit the cell cycle at the G2/M phase. semanticscholar.org Similarly, pyrazole hydrazide derivatives have demonstrated significant activity against B16-F10 and MCF-7 cancer cell lines, with IC50 values in the sub-micromolar range. nih.gov

| Compound Derivative | Cancer Cell Line | Activity (IC50) | Source |

|---|---|---|---|

| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide (Compound 5) | Not specified | 49.85 µM | nih.gov |

| 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCIH460 | 32 µM | nih.gov |

| Substituted coumarin pyrazole carbaldehyde (P-03) | A549 (Lung) | 13.5 mmol | semanticscholar.org |

| Pyrazole hydrazide derivative (Compound 33) | B16-F10 (Melanoma) | 0.49 ± 0.07 µM | nih.gov |

| Pyrazole hydrazide derivative (Compound 33) | MCF-7 (Breast) | 0.57 ± 0.03 µM | nih.gov |

| 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives (7a, 8a, 8b) | Various (HL-60, HeLa, MCF7) | Promising activity | researchgate.net |

Enzymatic Inhibition Studies

The biological activities of pyrazole derivatives are often rooted in their ability to inhibit specific enzymes. As mentioned, the anti-inflammatory properties are frequently linked to the inhibition of COX enzymes. nih.gov Some pyrazole analogs have been developed as dual inhibitors of both COX and 5-LOX, offering a broader anti-inflammatory profile. nih.gov

Beyond inflammation, pyrazole derivatives have been designed to target other enzymes. A series of 5-phenyl-1H-pyrazole-3-carboxylic acid amide derivatives were synthesized and evaluated as inhibitors of acrosin, a serine protease. All the tested compounds were more potent than the control, with one compound (AQ-E5) displaying an IC50 of 0.01μmol/mL, highlighting its potential as a powerful acrosin inhibitory agent. nih.gov

In the realm of antibacterial research, pyrazole-based compounds have been developed as inhibitors of N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme essential for lysine (B10760008) biosynthesis in many bacteria. This targeted inhibition presents a promising strategy for developing new antibiotics. mdpi.com

Xanthine (B1682287) Oxidoreductase Inhibition

Xanthine oxidoreductase (XOR) is a crucial enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overactivity of this enzyme can lead to hyperuricemia, a condition underlying gout, and contributes to oxidative stress through the production of reactive oxygen species. nih.govresearchgate.net Consequently, inhibitors of its oxidized form, xanthine oxidase (XO), are key therapeutic targets.

While studies focusing specifically on 5-butyl-1H-pyrazole-3-carboxylic acid are limited, research into structurally related pyrazole carboxylic acids has highlighted their potential as XO inhibitors. A study on novel, non-purine-like reversible inhibitors of XO identified a pyrazole derivative, referred to as ALS-8, which features a carboxylic acid group linked to the pyrazole core. nih.gov This compound demonstrated a competitive inhibition mechanism. nih.gov Docking studies suggested that these pyrazole-based inhibitors can position themselves within the enzyme's active site adjacent to the molybdopterin cofactor, which is the site of substrate binding and oxidation. nih.gov The carboxylic acid moiety is a key feature for interaction within this active site. nih.gov

| Compound | Inhibition Constant (Ki) | Inhibition Type | Key Structural Feature |

| ALS-8 | 4.5 ± 1.5 µM | Competitive | Pyrazole core with a carboxylic acid group |

This table presents data for a related pyrazole carboxylic acid derivative, ALS-8, to illustrate the potential of this chemical class as Xanthine Oxidase inhibitors.

Neuraminidase Inhibition

Neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of newly formed virus particles from infected cells. nih.gov Inhibition of this enzyme is a primary strategy for antiviral therapy. Several studies have demonstrated the efficacy of pyrazole derivatives as potent neuraminidase inhibitors.

In one study, a series of ten pyrazole derivatives were synthesized and evaluated for their ability to inhibit influenza A neuraminidase. The compounds showed excellent inhibitory activity, with IC50 values ranging from 2.15 to 7.54 µM. nih.gov The most potent compound in this series, designated 4i, exhibited an IC50 of 1.32 µM against NA and 5.4 µM against the H1N1 virus in replication inhibition assays. nih.gov Molecular docking studies of compound 4i with the H5N1-NA crystal structure revealed that it interacts with key amino acid residues in the active site, including Trp178, Glu227, and Arg371, in a manner similar to established drugs like oseltamivir (B103847) and zanamivir. nih.gov

Another research effort focused on creating pyrazole-based analogues of oseltamivir. nih.gov In this work, 1H-pyrazole-3-carboxamide and 1H-pyrazole-5-carboxamide derivatives were synthesized and showed varied NA inhibitory activities, with inhibition percentages ranging from 30% to 72% at a 10 µM concentration against A/H3N2 NA. nih.gov Specifically, 1H-pyrazole-5-carboxamide derivatives demonstrated that inhibitory activity increased with the electron-withdrawing nature of substituents on an attached phenyl ring. nih.gov

| Compound Series | Target Enzyme | IC50 / % Inhibition | Reference |

| Pyrazole Derivatives (e.g., 4i) | Influenza A Neuraminidase | 1.32 µM (for 4i) | nih.gov |

| 1H-pyrazole-3/5-carboxamide derivatives | A/H3N2 Neuraminidase | 30% to 72% inhibition at 10 µM | nih.gov |

Other Relevant Enzyme Targets

The therapeutic potential of pyrazole derivatives extends to other enzyme systems. For instance, certain pyrazole-containing drugs like Celecoxib are well-known inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in inflammation. niscpr.res.in Other pyrazole derivatives have been investigated as phosphodiesterase inhibitors and c-Met inhibitors, which are relevant targets in cancer therapy. niscpr.res.in While direct studies on 5-butyl-1H-pyrazole-3-carboxylic acid against these specific targets are not prominent, the versatility of the pyrazole scaffold suggests a potential for broader enzyme-inhibiting activities.

Receptor Agonist and Antagonist Profiling

Beyond enzyme inhibition, 5-butyl-1H-pyrazole-3-carboxylic acid and its derivatives have been profiled for their ability to modulate various cell surface and nuclear receptors.

Activity data indicates that 5-butyl-1H-pyrazole-3-carboxylic acid interacts with hydroxycarboxylic acid (HCA) receptors, specifically showing activity at the HCA₂ and HCA₃ receptors in humans. guidetopharmacology.org

Derivatives of pyrazole carboxylic acid have also been identified as potent agonists and antagonists for other critical receptors:

Apelin Receptor (APJ) Agonists: In an effort to develop small-molecule regulators for the apelinergic system, a target for cardiometabolic diseases, pyrazole-based compounds were optimized. A starting compound was modified, leading to the synthesis of potent agonists with EC₅₀ values below 100 nM. nih.gov The synthesis involved coupling pyrazole carboxylic acids, such as 5-(2,6-dimethoxyphenyl)-1-isobutyl-1H-pyrazole-3-carboxylic acid, with amino acid derivatives. nih.gov

Farnesoid X Receptor (FXR) Antagonists: FXR is a nuclear receptor that plays a central role in regulating bile acid and lipid homeostasis. nih.gov A study on trisubstituted-pyrazol carboxamides identified them as novel and potent FXR antagonists. By linking pyrazole and aniline (B41778) fragments via an amide bridge, researchers developed compounds with significantly improved antagonistic activity. nih.gov The most potent compound, 4j, displayed an IC50 of 7.5 nM in a binding assay and 468.5 nM in a cell-based antagonistic assay, making it a powerful tool for studying FXR biology. nih.gov

| Receptor Target | Activity Profile | Example Derivative Class | Reference |

| HCA₂/HCA₃ Receptors | Ligand Activity | 5-butyl-1H-pyrazole-3-carboxylic acid | guidetopharmacology.org |

| Apelin Receptor (APJ) | Agonist | 1,5-disubstituted-1H-pyrazole-3-carboxamides | nih.gov |

| Farnesoid X Receptor (FXR) | Antagonist | 1,3,4-trisubstituted-pyrazole carboxamides | nih.gov |

Emerging Biological Activities and Novel Therapeutic Targets

Systemic Acquired Resistance (SAR) Induction in Plant Systems

Systemic Acquired Resistance (SAR) is a crucial innate immunity mechanism in plants, providing broad-spectrum and long-lasting protection against a wide range of pathogens. nih.govdntb.gov.ua This defense response is typically mediated through a salicylic (B10762653) acid (SA)-dependent signaling pathway. nih.govnih.gov

Research has identified pyrazole carboxylic acid derivatives as effective chemical inducers of SAR. Specifically, 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid (CMPA) has been characterized as a potent SAR inducer in both tobacco and Arabidopsis thaliana. nih.govdntb.gov.uanih.gov Soil drench application of CMPA was shown to enhance resistance against various pathogens, including the bacterium Pseudomonas syringae and fungi such as Colletotrichum higginsianum and Botrytis cinerea, without exhibiting direct antibacterial activity itself. nih.govdntb.gov.ua

Elucidation of Molecular Mechanisms of Action

The molecular mechanisms underlying the biological activities of pyrazole carboxylic acid derivatives are being actively investigated. For SAR induction, studies using transgenic plants have provided significant insights. In tobacco and Arabidopsis, it was found that CMPA induces the expression of pathogenesis-related (PR) genes, which are markers for SAR activation. nih.govresearchgate.net Crucially, CMPA-induced resistance does not require the accumulation of salicylic acid. nih.govnih.gov Further genetic studies in Arabidopsis demonstrated that while SA biosynthesis mutants still responded to CMPA, the effects were absent in the SA-receptor-deficient npr1 mutant. researchgate.net This indicates that CMPA triggers the plant's defense signaling pathway at a point downstream of SA biosynthesis but upstream of or at the level of the NPR1 protein, a key regulator of SAR. nih.govresearchgate.net

In the context of enzyme inhibition, molecular docking studies have been instrumental. For neuraminidase inhibitors, the pyrazole derivatives are predicted to bind to the enzyme's active site, forming key interatomic contacts with conserved amino acid residues, thereby blocking its function. nih.gov Similarly, for xanthine oxidase inhibition, docking models show the pyrazole carboxylic acid scaffold fitting into the active site near the molybdopterin cofactor, which is essential for the enzyme's catalytic activity. nih.gov

Computational and Theoretical Investigations of 5 Butyl 1h Pyrazole 3 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation approximately to determine the electronic structure and related characteristics, providing a deep understanding of the molecule's stability and chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Stability Analysis

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researcher.life For 5-Butyl-1H-pyrazole-3-carboxylic acid, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine its most stable three-dimensional structure. researchgate.net This process, known as geometry optimization, finds the lowest energy conformation of the molecule, which corresponds to its most stable state. dntb.gov.uanih.gov

The stability of the optimized structure is confirmed by performing a vibrational frequency analysis. A true energy minimum on the potential energy surface is characterized by the absence of any imaginary frequencies. nih.gov The results of these calculations provide key geometric parameters such as bond lengths and bond angles. researchgate.net For pyrazole (B372694) derivatives, DFT has been shown to yield geometric parameters that are in strong agreement with experimental data obtained from techniques like X-ray crystallography. researchgate.netuomphysics.net

Table 1: Representative Calculated Geometric Parameters for a Pyrazole Ring System This table contains representative data for a pyrazole ring system based on DFT calculations found in the literature. Actual values for 5-Butyl-1H-pyrazole-3-carboxylic acid would require specific calculation.

| Parameter | Bond | Typical Calculated Value (Å) |

| Bond Length | N1-N2 | 1.34 |

| N2-C3 | 1.33 | |

| C3-C4 | 1.42 | |

| C4-C5 | 1.38 | |

| C5-N1 | 1.35 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, representing the molecule's nucleophilic character. The LUMO is the orbital most likely to accept electrons, indicating its electrophilic character. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov Conversely, a small energy gap indicates that the molecule is more reactive. For pyrazole derivatives, FMO analysis helps in assessing their potential for charge transfer within the molecule. researchgate.net

Table 2: Representative FMO Parameters for a Pyrazole Carboxylic Acid Derivative This table contains representative data based on FMO analysis of similar compounds. Actual values for 5-Butyl-1H-pyrazole-3-carboxylic acid would require specific calculation.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.0 |

| Energy Gap (ΔE) | 4.5 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS), also known as the Molecular Electrostatic Potential (MEP) map, is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. nih.gov The map is generated by plotting the electrostatic potential onto the molecule's electron density surface. wuxiapptec.com

Different colors on the EPS map represent varying electrostatic potentials. Typically, red areas indicate regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. Blue areas correspond to regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. wuxiapptec.comresearchgate.net For 5-Butyl-1H-pyrazole-3-carboxylic acid, the EPS map would likely show negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atoms of the pyrazole ring, identifying them as key sites for intermolecular interactions, such as hydrogen bonding. researchgate.net The hydrogen atom of the carboxylic acid would be expected to show a region of positive potential. wuxiapptec.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for screening potential inhibitors and understanding their mechanism of action at a molecular level. nih.gov

Binding Affinity Prediction

A primary goal of molecular docking is to predict the binding affinity, which quantifies the strength of the interaction between the ligand and its target protein. biointerfaceresearch.com This is typically expressed as a binding energy score, often in units of kcal/mol. A more negative binding energy value indicates a stronger and more stable interaction between the ligand and the protein's active site. researchgate.net

For 5-Butyl-1H-pyrazole-3-carboxylic acid, docking simulations against various protein targets can be performed to estimate its potential as an inhibitor. The binding affinity scores help in ranking and prioritizing it against other potential ligands. For instance, pyrazole derivatives have been docked against targets like protein kinases and carbonic anhydrases to assess their inhibitory potential. nih.govnih.gov

Table 3: Hypothetical Molecular Docking Results for 5-Butyl-1H-pyrazole-3-carboxylic Acid This table presents hypothetical, yet representative, binding affinity data for the specified compound against plausible biological targets.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) |

| Cyclin-Dependent Kinase 2 (2VTO) | -8.5 |

| Carbonic Anhydrase II (1CA2) | -7.9 |

| Aurora A Kinase (2W1G) | -9.1 |

Identification of Key Interacting Residues

Beyond predicting binding affinity, molecular docking simulations provide detailed insights into the specific interactions that stabilize the ligand-protein complex. These simulations can identify the key amino acid residues within the protein's binding pocket that interact with the ligand. biointerfaceresearch.com

The analysis of the docked pose reveals various types of non-covalent interactions, including:

Hydrogen Bonds: Crucial for specificity and affinity, often involving the carboxylic acid and pyrazole nitrogen atoms of the ligand.

Hydrophobic Interactions: The butyl group of the ligand can form favorable interactions with nonpolar residues in the binding site.

π-π Stacking: The aromatic pyrazole ring can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Identifying these key interactions is vital for understanding the mechanism of inhibition and for guiding the rational design of more potent and selective analogs. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules, providing critical insights into the stability and dynamics of ligand-protein complexes. mdpi.comnih.gov While specific MD simulation studies for 5-butyl-1H-pyrazole-3-carboxylic acid were not found in the reviewed literature, the application of this technique to similar pyrazole-containing ligands demonstrates its utility in assessing binding stability. nih.govresearchgate.net

MD simulations can confirm the stability of a ligand-protein complex by monitoring key metrics over time, typically on the nanosecond scale. mdpi.com A primary indicator of stability is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms from their initial positions. A system that reaches and maintains a stable RMSD value, typically with fluctuations less than 2-3 Å, is considered to have reached equilibrium, indicating a stable binding mode. mdpi.comresearchgate.net

Another metric, the Root Mean Square Fluctuation (RMSF), is used to identify the flexibility of individual amino acid residues within the protein upon ligand binding. researchgate.netresearchgate.net Lower RMSF values in the binding site residues suggest that the ligand has stabilized that region of the protein. The number and occupancy of hydrogen bonds formed between the ligand and the protein are also monitored throughout the simulation to quantify the strength and persistence of these key interactions. researchgate.net For a compound like 5-butyl-1H-pyrazole-3-carboxylic acid, MD simulations would be instrumental in predicting how firmly it binds to a target protein and whether the complex remains stable over time, which is a crucial factor for its potential biological activity.

In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound, which is a critical step in early-stage drug discovery. semanticscholar.orgjohnshopkins.edu These predictive studies for pyrazole derivatives help to identify potential liabilities and guide the design of molecules with more favorable drug-like characteristics. johnshopkins.edunih.gov

The oral bioavailability of a compound is largely predicted by its physicochemical properties. A key tool for this prediction is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a LogP (octanol-water partition coefficient) over 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. drugbank.comresearchgate.netresearchgate.net

For 5-butyl-1H-pyrazole-3-carboxylic acid, the predicted physicochemical properties indicate a high probability of good oral bioavailability. guidetoimmunopharmacology.org The compound adheres to all components of Lipinski's Rule of Five, suggesting it has a favorable profile for oral absorption.

| Property | Predicted Value | Lipinski's Rule | Compliance |

|---|---|---|---|

| Molecular Weight | 168.19 g/mol | ≤ 500 | Yes |

| XLogP | 2.38 | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |

| Violations | 0 | ≤ 1 | Yes |

The ability of a compound to cross the blood-brain barrier (BBB) is crucial for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs. Computational models predict BBB penetration based on several molecular properties, including lipophilicity (LogP), molecular size, and the number of hydrogen bonds. researchgate.netosti.gov Generally, smaller, more lipophilic molecules with fewer hydrogen bonding groups are more likely to cross the BBB. frontiersin.orgresearchgate.net

The carboxylic acid group on 5-butyl-1H-pyrazole-3-carboxylic acid is typically ionized at physiological pH, which increases its polarity and can limit BBB penetration. frontiersin.org However, its moderate lipophilicity (XLogP of 2.38) and low molecular weight (168.19 g/mol ) are favorable for crossing the BBB. guidetoimmunopharmacology.org Predictive models for pyrazole derivatives often show varied results depending on the specific substitutions, but the presence of the polar carboxylic acid group suggests that penetration is likely to be low to moderate. researchgate.netnih.gov

Cytochrome P450 enzymes are the primary enzymes involved in Phase I metabolism of most drugs. eurekaselect.com In silico models are used to predict whether a compound is a substrate or inhibitor of major CYP isoforms (e.g., CYP1A2, 2C9, 2D6, and 3A4), which is crucial for forecasting drug-drug interactions. nih.govnih.govresearchgate.net These predictions can be based on machine learning models trained on large datasets of known substrates and inhibitors or on structure-based methods like molecular docking. mdpi.com

For 5-butyl-1H-pyrazole-3-carboxylic acid, the butyl group and the pyrazole ring itself represent potential sites of metabolism. The alkyl chain is susceptible to hydroxylation, while the pyrazole ring can undergo oxidation. Computational tools would typically screen the compound against various CYP isoforms to predict its metabolic fate and stability. nih.gov

Drug-likeness is a qualitative concept used to assess whether a compound contains functional groups and has physical properties consistent with known drugs. nih.gov Beyond Lipinski's rules, other parameters like the topological polar surface area (TPSA) and the number of rotatable bonds are also considered. A TPSA of less than 140 Ų and fewer than 10 rotatable bonds are generally associated with good oral bioavailability. ni.ac.rs

The predicted properties for 5-butyl-1H-pyrazole-3-carboxylic acid suggest a favorable drug-like profile. guidetoimmunopharmacology.org With a TPSA of 65.98 Ų and only 4 rotatable bonds, it falls well within the desired ranges for these parameters. This, combined with its full compliance with Lipinski's rules, indicates that the compound has a high potential to be a viable drug candidate from a pharmacokinetic standpoint.

| Pharmacokinetic/Drug-Likeness Parameter | Predicted Value | General Guideline |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 65.98 Ų | < 140 Ų |

| Number of Rotatable Bonds | 4 | < 10 |

| Lipinski's Rule of Five Violations | 0 | ≤ 1 |

Tautomeric Equilibrium and Interconversion Studies

N-unsubstituted pyrazoles with different substituents at the 3 and 5 positions, such as 5-butyl-1H-pyrazole-3-carboxylic acid, exist as a mixture of two rapidly interconverting annular tautomers. nih.govencyclopedia.pub This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. encyclopedia.pub

For the subject compound, the equilibrium is between 5-butyl-1H-pyrazole-3-carboxylic acid (Tautomer A) and 3-butyl-1H-pyrazole-5-carboxylic acid (Tautomer B) .

The position of this equilibrium is influenced by several factors, including the electronic nature of the substituents, the physical state (solid vs. solution), and the solvent. nih.govfu-berlin.denih.gov

Substituent Effects : Electron-donating groups (like the butyl group) and electron-withdrawing groups (like the carboxylic acid) at the 3 and 5 positions can influence which tautomer is more stable. Studies on similarly substituted pyrazoles have shown that the tautomer where the pyrazole N-H group is closer to the more electron-donating substituent is often preferred. nih.gov

Solvent Effects : In solution, the tautomeric equilibrium can be rapid on the NMR timescale, often resulting in averaged signals. nih.govmdpi.com The solvent can also stabilize one tautomer over the other through hydrogen bonding. fu-berlin.de

Solid State vs. Solution : In the solid state, a single tautomer is typically present, often stabilized by intermolecular hydrogen bonds. nih.govresearchgate.net However, in solution, a dynamic equilibrium between both tautomers usually exists. nih.govresearchgate.net For a related compound, 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide, the 3-substituted tautomer was found to be the dominant species in solution, accounting for 90% of the mixture at 293 K. nih.gov Similarly, studies on 3(5)-phenylpyrazoles concluded that they exist in solution as mixtures rich in the 3-phenyl tautomer. fu-berlin.de Based on these analogs, it is likely that for 5-butyl-1H-pyrazole-3-carboxylic acid, the tautomer with the carboxylic acid group at position 3 (Tautomer A) would be the major form in solution.

Conformational Energy Landscape Analysis

A comprehensive analysis of the conformational energy landscape of 5-butyl-1H-pyrazole-3-carboxylic acid is crucial for understanding its three-dimensional structure, stability, and potential interactions with biological targets. This analysis involves mapping the potential energy of the molecule as a function of the rotation around its flexible single bonds. The primary rotatable bonds in 5-butyl-1H-pyrazole-3-carboxylic acid are those within the butyl side chain and the bond connecting the carboxylic acid group to the pyrazole ring.

Due to the lack of specific experimental or computational studies in the public domain on the conformational energy landscape of 5-butyl-1H-pyrazole-3-carboxylic acid, a detailed quantitative analysis with specific energy values and dihedral angles cannot be provided at this time. Such an analysis would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT), to systematically rotate the key dihedral angles and calculate the corresponding energy at each step. This process allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, representing the rotational barriers between them.

For the butyl chain, rotations around the C-C single bonds would lead to various staggered and eclipsed conformations. The staggered conformations (gauche and anti) are generally the most stable due to minimized steric hindrance. For the carboxylic acid group, its orientation relative to the pyrazole ring is critical. The planarity of this group with the aromatic ring is often favored to maximize conjugation, but this can be influenced by intramolecular hydrogen bonding possibilities and steric clashes with the adjacent butyl group.

A hypothetical conformational analysis would generate a potential energy surface, from which the most stable, low-energy conformers could be identified. The relative populations of these conformers at a given temperature could then be estimated using the Boltzmann distribution.

Table 5.6.1: Hypothetical Key Dihedral Angles for Conformational Analysis of 5-Butyl-1H-pyrazole-3-carboxylic acid

| Dihedral Angle | Description | Expected Low-Energy Conformations |

| τ1 (C4-C5-Cα-Cβ) | Rotation of the butyl group relative to the pyrazole ring | Staggered conformations would be favored. |

| τ2 (C5-Cα-Cβ-Cγ) | Rotation within the butyl chain | Anti and gauche conformations. |

| τ3 (Cα-Cβ-Cγ-Cδ) | Rotation at the end of the butyl chain | Anti and gauche conformations. |

| τ4 (N1-C5-C4-C3) | Defines the planarity of the butyl group with the ring | Near 0° or 180° for optimal alignment, but may be twisted. |

| τ5 (C4-C3-C(O)-OH) | Rotation of the carboxylic acid group | Planar or near-planar orientations relative to the pyrazole ring. |

Table 5.6.2: Hypothetical Relative Energies of 5-Butyl-1H-pyrazole-3-carboxylic acid Conformers

| Conformer | Description | Relative Energy (kcal/mol) | Key Dihedral Angles (τ1, τ2, τ3, τ5) |

| A | Extended butyl chain, planar carboxylic acid | 0.00 (Global Minimum) | (~180°, ~180°, ~180°, ~0°) |

| B | Gauche fold in the butyl chain | > 0.5 | (~60°, ~180°, ~180°, ~0°) |

| C | Rotated carboxylic acid group | > 1.0 | (~180°, ~180°, ~180°, ~180°) |

Note: The data presented in the tables above is hypothetical and serves to illustrate the type of information that would be obtained from a detailed conformational energy landscape analysis. Actual values would require specific computational chemistry studies. The lack of published research on this specific molecule prevents the inclusion of factual data.

Coordination Chemistry and Supramolecular Assembly with 5 Butyl 1h Pyrazole 3 Carboxylic Acid As a Ligand

Design and Synthesis of Metal-Organic Frameworks (MOFs) utilizing Pyrazole (B372694) Carboxylic Acid Ligands

The design of Metal-Organic Frameworks (MOFs) using pyrazole carboxylic acid ligands is a burgeoning area of materials science, driven by the ligands' ability to create robust and functional porous materials. researchgate.netdigitellinc.com These ligands act as organic linkers that connect metal ions or clusters into extended, crystalline networks. The combination of the hard carboxylate group and the softer pyrazole nitrogen donors allows for coordination with a variety of metal centers.

The synthesis of these MOFs is typically achieved under solvothermal or hydrothermal conditions, where the metal salt and the pyrazole carboxylic acid ligand are heated in a suitable solvent. researchgate.net The choice of solvent, temperature, and metal-to-ligand ratio can influence the final topology and properties of the MOF. For instance, pyrazole-based MOFs have shown excellent thermal and chemical stability, which is partly attributed to the strong coordination bonds formed. acs.org

The substituent on the pyrazole ring plays a crucial role in tuning the properties of the MOF. While specific studies on 5-butyl-1H-pyrazole-3-carboxylic acid are limited, research on analogous ligands demonstrates that the alkyl or functional groups can modify the pore size, shape, and surface chemistry of the framework. A butyl group, for example, would increase the hydrophobicity of the pore environment compared to a methyl or hydrogen substituent, which could be advantageous for the selective adsorption of nonpolar molecules. The flexibility and steric hindrance of the butyl group can also direct the assembly towards specific network topologies. researchgate.net A variety of pyrazole carboxylic acid derivatives have been successfully employed in the synthesis of MOFs with applications in gas storage, sensing, and catalysis. researchgate.netresearchgate.net

Table 1: Examples of Pyrazole-Based Ligands in MOF Synthesis

| Ligand Name | Abbreviation | Resulting MOF Applications |

|---|---|---|

| 1H-pyrazole-4-carboxylic acid | H2pc | Porous materials for gas storage researchgate.net |

| 3,5-dimethyl-1H-pyrazole-4-carboxylic acid | H2dmpc | Catalysis, Luminescence researchgate.netrsc.org |

| 1H-pyrazole-3,5-dicarboxylic acid | H3pdc | MOFs with specific topologies researchgate.net |

| 5-(2-(1,3,5-trimethyl-1H-pyrazol-4-yl)azo)isophthalate | Isa-az-tmpz | Chiral MOFs for enantioselective processes mdpi.com |

Formation of Coordination Polymers and Discrete Metal Complexes

Beyond the highly ordered structures of MOFs, 5-butyl-1H-pyrazole-3-carboxylic acid and its analogues can form a range of coordination polymers (CPs) with 1D, 2D, or 3D structures, as well as discrete, zero-dimensional (0D) metal complexes. researchgate.netunibo.itresearchgate.net The final dimensionality of the product is often dictated by the coordination preferences of the metal ion, the ligand-to-metal ratio, and the reaction conditions, including the solvent and the presence of counter-ions. unibo.itnih.gov

For example, reactions of copper(II) carboxylates with pyrazole in protic solvents have been shown to yield a mixture of discrete mono- or dinuclear species alongside tri- or hexanuclear derivatives. unibo.itacs.org In some cases, these discrete units can act as secondary building units (SBUs) that self-assemble into higher-dimensional coordination polymers. unibo.it The butyl group on the pyrazole ring can influence this assembly process through steric effects, potentially favoring the formation of lower-dimensionality structures or discrete complexes over densely packed 3D frameworks.